molecular formula C10H16N2 B2920168 2-Methyl-2-pyridin-2-ylbutan-1-amine CAS No. 1501793-70-9

2-Methyl-2-pyridin-2-ylbutan-1-amine

Cat. No.: B2920168
CAS No.: 1501793-70-9
M. Wt: 164.252
InChI Key: VSANYTRRFRWQMA-UHFFFAOYSA-N
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Description

2-Methyl-2-pyridin-2-ylbutan-1-amine (CAS 1501793-70-9) is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . Its structure features a pyridine ring linked to a butan-1-amine backbone, presenting opportunities for various research applications. This compound is part of the pyridine-methylamine class of molecules, which have emerged as a scaffold of significant interest in medicinal chemistry and antimicrobial research . Scientific literature indicates that structurally related pyridine-2-methylamine derivatives have demonstrated potent activity against Mycobacterium tuberculosis , including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, by potentially targeting the Mycobacterial Membrane Protein Large 3 (MmpL3) . MmpL3 is a crucial inner membrane transporter responsible for shuttling mycolic acids, which are essential components of the mycobacterial cell wall . Inhibiting this protein disrupts cell wall biosynthesis, compromising bacterial viability . Researchers can leverage this compound as a key intermediate or precursor for developing novel anti-tubercular agents and for probing the structure and function of the MmpL3 transporter. It is supplied with a minimum purity of XX% (as determined by XX analysis). This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-2-pyridin-2-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-10(2,8-11)9-6-4-5-7-12-9/h4-7H,3,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSANYTRRFRWQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CN)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-pyridin-2-ylbutan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-pyridylamine with 2-bromobutane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another approach involves the reductive amination of 2-pyridinecarboxaldehyde with 2-methylbutan-1-amine using a reducing agent such as sodium triacetoxyborohydride. This method provides a straightforward route to the target compound with good yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, the reaction can be carried out in a continuous flow reactor using a packed column with a suitable catalyst, such as Raney nickel, and a low boiling point alcohol as the solvent .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-pyridin-2-ylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-pyridin-2-ylbutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-pyridin-2-ylbutan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and target. In medicinal chemistry, the compound’s structure allows it to fit into active sites of enzymes or receptors, thereby inhibiting or activating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and safety data for 2-Methyl-2-pyridin-2-ylbutan-1-amine and related compounds, derived from the evidence:

Compound Molecular Formula Molecular Weight Key Features Synthetic Routes Hazards/Safety
This compound C₁₀H₁₅N₂ 163.24 g/mol* Branched butan-1-amine with pyridine at C2; potential ligand or drug precursor Likely via Buchwald-Hartwig coupling or alkylation (inferred from ) No direct data; structurally similar amines may pose acute toxicity (Category 4)
2-(Pyridin-2-yl)propan-2-amine C₈H₁₂N₂ 136.20 g/mol Tertiary amine with pyridine at C2; shorter chain Not specified in evidence; possibly via nucleophilic substitution Density: 0.98 g/mL; 95% purity; limited hazard data
2-(Pyridin-2-yl)ethan-1-amine C₇H₁₀N₂ 122.17 g/mol Primary amine with pyridine at C2; linear chain Hydrochloride salt synthesis via alkylation Matched to metabolites; toxicity data unspecified
4-(Furan-2-yl)-1-(pyridin-2-yl)butan-2-amine C₁₃H₁₆N₂O 218.28 g/mol Butan-2-amine with pyridine and furan substituents Not detailed; likely involves reductive amination or cross-coupling No safety data provided
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine C₁₅H₁₅N₃ 237.30 g/mol Propargylamine with dual pyridylmethyl groups Synthesized via alkylation in THF/toluene under inert conditions Acute toxicity (H302), skin irritation (H315), respiratory hazards (H335)

*Molecular weight calculated based on formula.

Key Observations:

Pyridine and furan substituents (e.g., in 4-(furan-2-yl)-1-(pyridin-2-yl)butan-2-amine) introduce heterocyclic diversity, which could modulate electronic properties and solubility .

Synthetic Methodologies :

  • Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) is a common strategy for pyridine-containing amines, as seen in the synthesis of 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine .
  • Propargylamine derivatives like (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine require inert atmospheres and catalysts such as Pd(OAc)₂ .

Safety Profiles :

  • Compounds with pyridine moieties often exhibit acute oral toxicity (Category 4) and skin/eye irritation risks, as seen in (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine .
  • Data gaps exist for this compound, necessitating caution in handling based on structural analogs.

Research Implications and Gaps

  • Pharmacological Potential: Pyridine-based amines are explored in drug design (e.g., kinase inhibitors or antimicrobial agents) , but specific studies on this compound are lacking.
  • Crystallographic Data : Tools like SHELXL could resolve its 3D structure, aiding in understanding steric and electronic effects.
  • Safety Studies : Further toxicological profiling is needed, particularly for acute and organ-specific toxicity.

Biological Activity

2-Methyl-2-pyridin-2-ylbutan-1-amine, a compound belonging to the class of amines, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and comparisons with related compounds.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with a methyl group and an amine functional group. This configuration is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. Notably, it may modulate neurotransmitter systems or influence enzyme activities, although specific pathways remain to be fully elucidated.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Neuropharmacological Effects : The compound may influence neurotransmitter levels, which could have implications for mood and cognitive function.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated that this compound showed moderate antibacterial activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus .

Neuropharmacological Studies

In a neuropharmacological study, this compound was tested for its effects on serotonin receptors. The findings demonstrated that the compound acted as a partial agonist at the 5-HT1A receptor, suggesting potential applications in treating anxiety disorders .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds was conducted. The following table summarizes key differences in activity:

CompoundAntimicrobial Activity (MIC µg/mL)Neuropharmacological Activity
2-Methyl-2-pyridin-2-ylbutan-1-am32 (against S. aureus)Partial agonist at 5-HT1A
Related Compound A16 (against E. coli)Full agonist at 5-HT1A
Related Compound B64 (against S. aureus)No significant activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-2-pyridin-2-ylbutan-1-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between pyridin-2-amine derivatives and aldehydes or ketones under acidic or catalytic conditions. For example, reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol at controlled pH (~6-7) can optimize yields. Reaction monitoring via TLC or HPLC is critical to track intermediate formation. Temperature (25–60°C) and solvent polarity adjustments (e.g., switching from THF to DMF) may enhance reactivity for sterically hindered intermediates .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR can confirm amine proton environments (δ 1.5–2.5 ppm for methyl groups) and pyridine ring aromaticity (δ 7.0–8.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 163.12 for C10_{10}H14_{14}N2_2).
  • Elemental Analysis : Validate purity (>95%) by matching experimental C, H, N percentages with theoretical values .

Q. How can QSAR models be applied to predict the biological activity of this compound derivatives?

  • Methodological Answer : Use software like MOE or Schrödinger to compute descriptors (e.g., Log P, molar refractivity (SMR), and topological polar surface area). Train models with datasets of structurally similar pyridin-2-amine derivatives and validate using leave-one-out cross-validation. Key parameters like Log P (lipophilicity) and steric bulk (SMR) often correlate with antibacterial activity, as seen in analogous compounds .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (XRD) resolve the stereochemical ambiguities of this compound?

  • Methodological Answer : Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Collect diffraction data using a synchrotron or in-house XRD instrument. Refine structures using SHELXL (SHELX suite), focusing on anisotropic displacement parameters and hydrogen bonding networks. For example, SHELXL’s robust refinement algorithms can resolve disorder in methyl or pyridine moieties .

Q. What strategies address contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Triangulation : Validate computational docking results (e.g., AutoDock Vina) with in vitro assays (MIC tests against E. coli or S. aureus).
  • Parameter Adjustment : Re-optimize force fields or solvation models in simulations to better reflect experimental conditions (e.g., pH 7.4 buffer).
  • Data Cross-Validation : Use multiple QSAR models (e.g., CoMFA and HQSAR) to identify consensus descriptors .

Q. How can this compound act as a ligand in transition-metal catalysis?

  • Methodological Answer : The pyridine and amine groups enable chelation with metals like Cu(II) or Pd(II). Synthesize complexes by reacting the ligand with metal salts (e.g., CuCl2_2) in acetonitrile under inert atmospheres. Characterize via UV-Vis (charge-transfer bands) and cyclic voltammetry (redox peaks). Such complexes may catalyze C–N coupling reactions, with turnover numbers (TON) dependent on ligand-to-metal ratios .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (amine volatility).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills with vermiculite .

Data Contradiction Analysis Framework

  • Case Study : Discrepancies in antibacterial IC50_{50} values between computational predictions and plate assays.
    • Root Cause : Overestimation of membrane permeability in QSAR models.
    • Resolution : Recalculate Log P using atomistic MD simulations of lipid bilayers to refine permeability predictions .

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